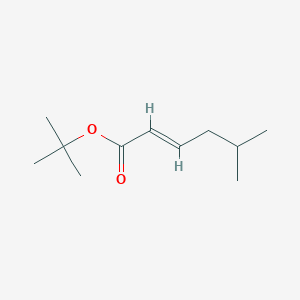

5-Methyl-hex-2-enoic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-5-methylhex-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-6-8-10(12)13-11(3,4)5/h6,8-9H,7H2,1-5H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKHKLUXWMCJAS-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 5 Methyl Hex 2 Enoic Acid Tert Butyl Ester and Its Analogues

Stereoselective Synthetic Routes

Achieving enantiopurity is a central theme in contemporary organic synthesis, particularly for molecules with potential biological activity. The stereocenter at the C5 position in analogues of 5-Methyl-hex-2-enoic acid tert-butyl ester necessitates the use of asymmetric strategies to produce single enantiomers.

Chiral auxiliaries offer a reliable method for introducing stereocenters by temporarily attaching a chiral molecule to a substrate, directing a subsequent reaction, and then being cleaved. In the context of synthesizing chiral β,γ-unsaturated esters, a prominent strategy involves the enantioselective deconjugative α-alkylation of an α,β-unsaturated acid or ester. researchgate.net Chiral lithium amides, for instance, can serve as noncovalent, traceless auxiliaries. researchgate.netresearchgate.net

The general approach involves the formation of a dienolate from an α,β-unsaturated carbonyl compound using a chiral lithium amide base. This dienolate-chiral amide complex creates a sterically defined environment. The subsequent alkylation with an electrophile, such as an isobutyl halide, proceeds with high diastereoselectivity, guided by the chiral auxiliary. After the key C-C bond is formed, the auxiliary's influence is removed during workup, yielding an enantioenriched β,γ-unsaturated product. While direct application to the tert-butyl ester of 5-methyl-hex-2-enoic acid would require specific optimization, the principle has been successfully applied to the synthesis of related chiral carboxylic acids. researchgate.net

Biocatalysis presents a powerful and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. nih.gov Lipases, in particular, are widely employed due to their stability, lack of need for cofactors, and high selectivity in resolving racemates. nih.govjocpr.com The primary technique used is kinetic resolution (KR), where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much higher rate than the other. wikipedia.orgrsc.org

For the synthesis of a chiral intermediate for this compound, one could envision the resolution of a racemic alcohol precursor. In a typical lipase-catalyzed KR, the racemic alcohol is subjected to acylation in an organic solvent. The enzyme, such as Candida antarctica lipase (B570770) B (CAL-B) or Pseudomonas cepacia lipase (PSL), will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. rsc.org The resulting ester and the unreacted alcohol can then be separated. This method can provide access to both enantiomers with high enantiomeric excess (ee). jocpr.com A more advanced approach is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product. organic-chemistry.orgunipd.it

| Enzyme (Lipase) | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Transesterification / Acylation | High enantioselectivity for a broad range of substrates, widely used. | nih.gov |

| Pseudomonas cepacia Lipase (PSL) | Acylation / Hydrolysis | Excellent enantioselectivity, particularly for primary and secondary alcohols. | nih.govorganic-chemistry.org |

| Candida rugosa Lipase (CRL) | Hydrolysis of esters | Effective for hydrolytic resolutions. | nih.gov |

| Mucor miehei Lipase (MML) | Esterification | Often used in immobilized form (Lipozyme). | nih.gov |

Olefin Metathesis Approaches in Analogous Systems

Olefin metathesis has revolutionized the synthesis of complex molecules by providing an efficient method for the formation of carbon-carbon double bonds. ias.ac.in The reaction, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum complexes, involves the scrambling and reforming of double bonds between two alkene partners. ias.ac.in Cross-metathesis (CM) between two different olefins is particularly useful for building up molecular complexity. rsc.org

This strategy is highly applicable to the synthesis of α,β-unsaturated esters and their analogues. rsc.orgnih.gov For instance, a precursor to the 5-methyl-hex-2-enoic acid framework could be assembled by reacting a simpler α,β-unsaturated tert-butyl ester, such as tert-butyl acrylate, with an appropriate olefin like 4-methyl-1-pentene. The choice of catalyst is crucial for controlling selectivity and preventing unwanted self-metathesis reactions. rsc.orgnih.gov Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed for their higher activity and better functional group tolerance. rsc.orgacs.org

| Catalyst | Generation/Type | Key Features | Reference |

|---|---|---|---|

| Grubbs' Catalyst 1st Gen | Ruthenium-based | Good activity for less demanding substrates. | ias.ac.in |

| Grubbs' Catalyst 2nd Gen | Ruthenium-based | Higher activity, broader substrate scope, more stable. | rsc.org |

| Hoveyda-Grubbs Catalyst 2nd Gen | Ruthenium-based | High stability, allows for catalyst recycling. | nih.govacs.org |

| Schrock's Catalyst | Molybdenum-based | Very high activity, but sensitive to air and functional groups. | acs.org |

Wittig-Horner and Claisen Condensation Analogues in Synthesis

Classic condensation reactions remain cornerstones of organic synthesis for C-C bond formation. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a premier method for synthesizing α,β-unsaturated esters, typically with high (E)-isomer selectivity. organic-chemistry.orgchegg.com The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org To synthesize this compound, one could react isovaleraldehyde (B47997) (3-methylbutanal) with the ylide generated from tert-butyl (diethoxyphosphoryl)acetate using a suitable base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, which greatly simplifies the purification of the final product. organic-chemistry.org

The Claisen condensation is a fundamental reaction for forming β-keto esters through the condensation of two ester molecules in the presence of a strong base. fiveable.meorganic-chemistry.org In a crossed Claisen condensation, two different esters are used. libretexts.org While the target molecule is a β,γ-unsaturated ester, a Claisen condensation could be employed to build a key intermediate. For example, a crossed Claisen reaction between tert-butyl acetate (B1210297) and an appropriate ester partner could generate a β-keto ester. This intermediate could then be subjected to further chemical modifications, such as reduction of the ketone followed by dehydration, to introduce the C=C double bond at the desired β,γ-position relative to the ester. The reaction's success often relies on using an ester partner that cannot enolize to prevent self-condensation side reactions. organic-chemistry.org

Palladium-Catalyzed Carboamination Methodologies for Related Structures

Palladium catalysis has enabled a vast array of transformations for constructing complex molecular architectures. Palladium-catalyzed carboamination is a powerful method for the convergent synthesis of nitrogen-containing heterocycles, such as pyrrolidines, from readily available starting materials. nih.govnih.gov The reaction typically involves the cyclization of an unsaturated amine onto an aryl or vinyl halide. The proposed mechanism often proceeds via coordination of the alkene to a Pd(II) center, followed by intramolecular nucleophilic attack of the nitrogen atom onto the alkene (aminopalladation). nih.gov Subsequent C-C bond-forming reductive elimination yields the final product. nih.gov

While this methodology directly leads to N-heterocycles, the principles can be conceptually extended to the synthesis of advanced analogues of this compound that incorporate nitrogen. For example, by designing a substrate with both an amino group and an ester moiety, it is conceivable that palladium-catalyzed cyclization could be used to generate complex, functionalized amino acid ester derivatives. Related palladium-catalyzed processes, such as carboetherification, have been successfully used to synthesize substituted tetrahydrofurans, demonstrating the versatility of this catalytic approach for building diverse five-membered ring systems. nih.gov

Protection and Deprotection Strategies Utilizing the tert-Butyl Ester Moiety

The tert-butyl ester is a widely used protecting group for carboxylic acids in multi-step organic synthesis. thieme-connect.com Its utility stems from its high stability under a variety of reaction conditions, including basic, organometallic, and many reductive environments, coupled with its relatively straightforward removal under acidic conditions. thieme-connect.comresearchgate.net

Protection: A carboxylic acid can be converted to its tert-butyl ester by several methods. Classic approaches include the acid-catalyzed reaction with isobutene gas or the condensation with tert-butanol (B103910). thieme-connect.com More modern and convenient methods utilize tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate. thieme-connect.com A recently developed, efficient protocol employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butyl source. thieme-connect.comorganic-chemistry.org

Deprotection: The removal of the tert-butyl group is most commonly achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. libretexts.orgacs.org The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation. Milder and more selective deprotection methods have been developed to accommodate sensitive substrates. These include the use of aqueous phosphoric acid or catalytic systems like "magic blue" (tris(4-bromophenyl)aminium radical cation) with a silane (B1218182) reducing agent, which can proceed under neutral conditions. organic-chemistry.orgacs.org

| Reagent/System | Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Standard, strong acid conditions. Can cleave other acid-labile groups. | libretexts.org |

| Hydrochloric Acid (HCl) | Dioxane or EtOAc | Common and effective strong acid method. | researchgate.net |

| Aqueous Phosphoric Acid (H₃PO₄) | Mild, aqueous conditions | Environmentally benign and selective; tolerates benzyl (B1604629) esters and TBDMS ethers. | organic-chemistry.org |

| Magic Blue / Triethylsilane | DCM, RT | Mild, catalytic radical-mediated cleavage. Tolerates other ester groups and olefins. | organic-chemistry.orgacs.org |

| Thionyl Chloride (SOCl₂) | Room Temperature | Converts tert-butyl ester directly to the acid chloride. Selective over methyl/ethyl esters. | organic-chemistry.org |

Acid-Catalyzed Hydrolysis and Thermolysis

The cleavage of the tert-butyl ester protecting group is a fundamental transformation in organic synthesis, often accomplished under acidic conditions or by thermal means.

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of tert-butyl esters, including α,β-unsaturated variants, typically proceeds through a unimolecular mechanism known as AAL1. nih.govorganic-chemistry.org This pathway is favored due to the exceptional stability of the resulting tert-butyl carbocation. The mechanism involves the initial protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to the stability of the tertiary carbocation, the reaction proceeds via the cleavage of the alkyl-oxygen bond (C-O), releasing the carboxylic acid and the tert-butyl cation. acsgcipr.orgacs.org The cation is subsequently neutralized by a nucleophile or eliminates a proton to form isobutylene (B52900). acsgcipr.org

A variety of acids can be employed for this deprotection, ranging from strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to organic acids such as trifluoroacetic acid (TFA) and p-toluenesulfonic acid. acsgcipr.org The choice of acid allows for a degree of selectivity; for instance, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of certain other protecting groups. acsgcipr.org The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used, or the resulting alcohol (tert-butanol, which quickly converts to isobutylene) is removed. acsgcipr.org

Thermolysis: Thermal cleavage offers an alternative, often reagent-free, method for the deprotection of tert-butyl esters. nih.gov This process, known as thermolysis, involves heating the ester, which leads to the elimination of isobutylene and the formation of the corresponding carboxylic acid through a concerted, six-membered cyclic transition state. researchgate.net This method is particularly clean as the only byproduct is a volatile gas. researchgate.net Studies on the thermal decomposition of various tert-butyl esters have demonstrated that this reaction proceeds via a unimolecular pathway. acs.orgbeilstein-journals.org Continuous flow reactors operating at high temperatures (120-240°C) and pressures have been shown to effectively hydrolyze tert-butyl esters in protic solvents without the need for pH modification or additional reagents, offering a scalable and efficient protocol. nih.gov For some substrates, thermolytic cleavage can be facilitated by using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can lead to nearly quantitative conversion to the carboxylic acid upon simple solvent evaporation. acs.org

Radical-Mediated Cleavage

Radical-based methods provide a mild alternative for the cleavage of tert-butyl esters, often proceeding under conditions that preserve sensitive functional groups.

A notable method involves the use of the tris-4-bromophenylamminium radical cation, commonly known as "magic blue" (MB•+), in combination with a silane reagent like triethylsilane. acs.orgnih.gov This catalytic system facilitates the cleavage of the C–O bond in tert-butyl esters under mild, neutral conditions, avoiding the need for high temperatures or strong acids and bases. acs.org The reaction is highly effective for a diverse range of substrates, including those with aliphatic, aromatic, and heterocyclic moieties. acs.org A key advantage of this method is its chemoselectivity. For α,β-unsaturated esters, the deprotection occurs without affecting the electron-deficient double bond. acs.org The proposed mechanism involves the activation of the Si-H bond by MB•+, which leads to the de-tert-butylation. acs.org The reaction rate can be significantly accelerated by replacing triethylsilane with tributyltin hydride, achieving cleavage within minutes. acs.org

Other radical-mediated reactions, while not always directly aimed at ester cleavage, demonstrate the principles involved. For instance, di-tert-butyl peroxide (DTBP) is a common radical initiator that, upon heating, generates tert-butoxyl radicals. researchgate.net These can initiate subsequent radical cascades, though their direct application for the cleavage of a stable ester like this compound is less common than targeted methods like the "magic blue" protocol.

Optimization of Reaction Parameters and Purity Enhancement Protocols

The successful synthesis and isolation of this compound and its analogues hinge on the careful control of reaction conditions and the application of effective purification strategies.

Impact of pH and Temperature on Reaction Yield and Selectivity

The yield and selectivity in the synthesis and subsequent reactions of α,β-unsaturated esters are highly dependent on parameters such as pH and temperature.

pH: In acid-catalyzed ester hydrolysis, the concentration of H+ ions directly influences the reaction rate. acsgcipr.orgbanglajol.info However, at high temperatures, the role of pH can become less direct, as water itself can act as a proton donor, making the reaction less dependent on added acid. google.comnih.gov In synthetic reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester, the pH, as controlled by the choice and concentration of the base, is critical. The base must be strong enough to deprotonate the phosphonium (B103445) salt or phosphonate ester but is often selected to minimize side reactions like saponification of the ester product.

| Entry | Aldehyde Substrate | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Cyclohexenyl-acetaldehyde | Cu(OTf)₂ (0.3) | 70 | CHCl₃ | 94 |

| 2 | p-Propene substituted aldehyde | Cu(OTf)₂ (0.3) | 70 | CHCl₃ | 67 |

| 3 | Aromatic aldehyde | Cu(OTf)₂ (0.3) | 70 | CHCl₃ | 83 |

| 4 | Aliphatic aldehyde | Cu(OTf)₂ (0.3) | Room Temp | CHCl₃ | 0 |

| 5 | Aliphatic aldehyde | Cu(OTf)₂ (0.3) | 70 | CHCl₃ | 73 |

Advanced Purification Techniques in Synthetic Sequences, including Distillation and Chromatography

Achieving high purity for products like this compound requires advanced purification techniques, especially when dealing with isomeric mixtures or closely related byproducts.

Distillation: Fractional distillation under reduced pressure is a standard method for purifying liquid esters with sufficient volatility and thermal stability. mdpi.com This technique is particularly useful for separating the desired product from non-volatile impurities, such as catalysts or salts, and from solvents. For compounds with boiling points that are close to each other, the use of an efficient fractionating column (e.g., Vigreux, Stedman, or packed columns) is essential to achieve good separation. mdpi.comnih.gov

Chromatography: Flash column chromatography is the most common purification technique used in modern organic synthesis for non-volatile compounds. nih.gov It is a rapid form of preparative liquid chromatography that uses a stationary phase (typically silica (B1680970) gel) and a solvent system (eluent) to separate compounds based on their polarity. By carefully selecting the eluent system, α,β-unsaturated esters can be efficiently isolated from starting materials and byproducts. nih.gov For challenging separations, such as resolving E/Z isomers of the double bond, High-Performance Liquid Chromatography (HPLC) on a preparative scale can be employed. This technique offers higher resolution than standard flash chromatography, allowing for the isolation of products with very high purity.

Multicomponent Reaction Strategies for Functionalized Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer a powerful and efficient strategy for generating molecular complexity. nih.gov α,β-Unsaturated esters like this compound are valuable substrates or can be products in such transformations, leading to a variety of functionalized derivatives.

One prominent strategy involves the use of transition metal catalysts to orchestrate the assembly of complex heterocyclic structures. For example, iron(III) chloride (FeCl₃) can catalyze a domino Michael addition/cyclization sequence between an amine, an α,β-unsaturated ester, and a β-nitrostyrene derivative to yield highly substituted pyrroles. nih.gov Similarly, titanocene (B72419) dichloride (Cp₂TiCl₂) has been used in [2+2+1] cycloadditions of alkynes and esters to synthesize substituted furans. nih.gov These methods provide access to diverse heterocyclic cores from simple, modular starting materials.

Another approach involves the aziridination of α,β-unsaturated carbonyl compounds. A practical, transition-metal-free method uses tert-butyl carbamate (B1207046) and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) to generate a chloramine (B81541) salt in situ. This reagent undergoes a 1,4-addition to the unsaturated ester, followed by an intramolecular cyclization to form the corresponding aziridine, a valuable precursor for α- or β-amino acids. These MCR strategies highlight the utility of α,β-unsaturated esters as building blocks for the rapid construction of complex and functionally diverse molecules.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Methyl Hex 2 Enoic Acid Tert Butyl Ester

Conjugate Addition Reactions (Michael Additions) of the α,β-Unsaturated Ester System

The α,β-unsaturated ester moiety in 5-Methyl-hex-2-enoic acid tert-butyl ester is a classic Michael acceptor. Due to the electron-withdrawing nature of the ester group, the electronic character of the carbonyl carbon is transmitted to the β-carbon, rendering it electrophilic. libretexts.org This allows for nucleophilic attack at two distinct sites: direct addition (1,2-addition) at the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) at the β-carbon. jove.comwikipedia.org

The outcome of the reaction is largely determined by the nature of the nucleophile, often explained by hard-soft acid-base (HSAB) theory. fiveable.me

1,2-Addition (Direct Addition): Favored by "hard" nucleophiles such as organolithium reagents and Grignard reagents. jove.com This pathway is typically faster and thus under kinetic control, but the resulting product is often less stable as it disrupts the strong carbonyl double bond. jove.com

1,4-Addition (Conjugate Addition): Favored by "soft" nucleophiles like organocuprates (Gilman reagents), amines, and thiolates. jove.compressbooks.pub This pathway leads to the thermodynamically more stable product because the robust carbonyl C=O bond is reformed after the initial attack. libretexts.orgjove.com The reaction often proceeds under thermodynamic control. pressbooks.pub

The general mechanism for a Michael addition involves the nucleophilic attack on the β-carbon to form a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the final saturated product. fiveable.mepressbooks.pub

Table 1: Predicted Outcome of Nucleophilic Addition to this compound

| Nucleophile Type | Reagent Example | Predominant Reaction Pathway | Product Type |

| Hard Nucleophile | Methyllithium (CH₃Li) | 1,2-Addition (Kinetic) | Tertiary Allylic Alcohol |

| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition (Thermodynamic) | Saturated Ester |

| Weak Base | Diethylamine ((CH₃CH₂)₂NH) | 1,4-Addition (Thermodynamic) | β-Amino Ester |

Ester Hydrolysis Mechanisms, Including Acid-Catalyzed Pathways and Oxygen-18 Labeling Studies

The hydrolysis of this compound to its corresponding carboxylic acid and tert-butyl alcohol is most effectively achieved under acidic conditions. Unlike esters derived from primary or secondary alcohols which typically hydrolyze via a bimolecular acyl-oxygen cleavage (A_AC_2) mechanism, tert-butyl esters follow a distinct unimolecular alkyl-oxygen cleavage pathway known as the A_AL_1 mechanism. oup.comcdnsciencepub.com

The A_AL_1 mechanism is initiated by the protonation of the carbonyl oxygen. acsgcipr.org This is followed by the rate-limiting step: the unimolecular cleavage of the alkyl-oxygen bond to release the carboxylic acid and a relatively stable tert-butyl carbocation. oup.comchegg.com The carbocation is then rapidly captured by a water molecule and deprotonated to form tert-butyl alcohol. The formation of this stable tertiary carbocation is the driving force for this specific pathway. youtube.com

Oxygen-18 (¹⁸O) labeling studies have been instrumental in confirming this mechanism. acs.org When the hydrolysis of a tert-butyl ester is conducted in ¹⁸O-labeled water (H₂¹⁸O), the isotopic label is found exclusively in the resulting tert-butyl alcohol, while the carboxylic acid remains unlabeled. youtube.com This proves that the water molecule attacks the carbocation intermediate and not the carbonyl carbon, confirming that the C-O bond between the acyl group and the tert-butyl oxygen is the one that cleaves. yale.eduyoutube.com

Table 2: Comparison of Acid-Catalyzed Ester Hydrolysis Mechanisms

| Mechanism | Ester Type | Site of Protonation | Rate-Determining Step | Site of Nucleophilic Attack | Evidence from ¹⁸O Labeling (in H₂¹⁸O) |

| A_AC_2 | Methyl or Ethyl Esters | Carbonyl Oxygen | Bimolecular attack by H₂O on carbonyl C | Carbonyl Carbon | ¹⁸O is incorporated into the carboxylic acid. |

| A_AL_1 | tert-Butyl Esters | Carbonyl Oxygen | Unimolecular cleavage of alkyl-oxygen bond | tert-Butyl Carbocation | ¹⁸O is incorporated into the alcohol. youtube.comyale.edu |

Thermal Elimination Reactions and Associated Cyclic Transition State Formation

Tertiary esters like this compound can undergo elimination reactions upon heating, a process known as ester pyrolysis. organic-chemistry.org This reaction proceeds through a syn-elimination mechanism involving a concerted, six-membered cyclic transition state. youtube.com No external acid or base is required, although the reaction can be facilitated in the liquid phase at high temperatures (120-240°C). nih.gov

In this mechanism, the carbonyl oxygen atom acts as an internal base, abstracting a proton from one of the methyl groups of the tert-butyl moiety. youtube.com Simultaneously, the C-O single bond of the ester cleaves, and the electrons from the C-H bond form a new π-bond. This concerted process results in the formation of two neutral molecules: 5-methyl-hex-2-enoic acid and isobutylene (B52900). youtube.commsu.edu The formation of a volatile gaseous product (isobutylene) helps to drive the reaction to completion. This intramolecular pathway is a characteristic feature of esters possessing a β-hydrogen on the alcohol portion. organic-chemistry.org Studies on the pyrolysis of various esters have shown that the transition state possesses some polar character, which increases in the order of primary < secondary < tertiary esters. rsc.orgrsc.org

Oxidative Transformations of the Unsaturated Ester Moiety

The C=C double bond in the α,β-unsaturated system of this compound is susceptible to various oxidative transformations. The specific outcome depends on the oxidizing agent used.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of tert-butyl 2,3-epoxy-5-methylhexanoate. The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack compared to an isolated alkene, often requiring stronger conditions.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under milder conditions with potassium permanganate (B83412) (KMnO₄) in a cold, basic solution, would yield tert-butyl 2,3-dihydroxy-5-methylhexanoate.

Oxidative Cleavage: Stronger oxidizing agents, such as hot, acidic potassium permanganate or ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide), would cleave the double bond entirely. This would result in the formation of a carboxylic acid and a ketone. Specifically, the cleavage of this compound would yield 2-oxopropanoic acid (pyruvic acid) from the α,β carbons and 3-methylbutanoic acid from the remainder of the carbon chain, after hydrolysis of the initial ester fragment. The oxidation of α,β-unsaturated alcohols to aldehydes is a key step in the synthesis of many industrial chemicals. nih.gov Studies on the atmospheric oxidation of related α,β-unsaturated ketones by OH radicals show that the reaction proceeds primarily by addition to the C=C double bond. copernicus.org

Reductive Pathways of the Ester and Alkene Functional Groups

The reduction of this compound can be directed selectively towards either the C=C double bond or the ester carbonyl group, depending on the choice of reducing agent. wikipedia.org

Conjugate Reduction (Alkene Reduction): Catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst is a standard method for selectively reducing the carbon-carbon double bond to yield the saturated ester, tert-butyl 5-methylhexanoate. google.com Other methods, such as using a sodium borohydride-bismuth chloride (NaBH₄-BiCl₃) system, have also been shown to be effective for the selective 1,4-reduction of α,β-unsaturated esters. tandfonline.com

Carbonyl Reduction (Ester to Alcohol): Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group. This reduction typically occurs via a 1,2-addition mechanism and will also reduce the C=C double bond, ultimately yielding the saturated alcohol, 5-methylhexane-1-ol, after acidic workup.

Selective Carbonyl Reduction: To reduce the ester to an allylic alcohol (5-methyl-hex-2-en-1-ol) without affecting the double bond, a less reactive hydride reagent is needed. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes achieve this transformation, though over-reduction is a common side reaction. jst.go.jp

Table 3: Common Reducing Agents and Their Effect on this compound

| Reagent | Functional Group Targeted | Product |

| H₂ / Pd/C | C=C Double Bond | tert-butyl 5-methylhexanoate google.com |

| NaBH₄-BiCl₃ | C=C Double Bond (Conjugate) | tert-butyl 5-methylhexanoate tandfonline.com |

| LiAlH₄ | Ester and C=C Double Bond | 5-methylhexane-1-ol |

| DIBAL-H (low temp.) | Ester Carbonyl | 5-methyl-hex-2-en-1-ol jst.go.jp |

Rearrangement Reactions and Isomerization Processes

The conjugated system of this compound allows for potential isomerization and rearrangement reactions.

Geometric Isomerization: The parent compound is typically the (E)-isomer (trans), which is thermodynamically more stable. However, under certain conditions, such as photochemical irradiation, isomerization to the less stable (Z)-isomer (cis) can occur. acs.org

Positional Isomerization (Deconjugation): A common reaction for α,β-unsaturated carbonyl compounds is isomerization to the β,γ-unsaturated isomer. For this compound, this would result in the formation of 5-Methyl-hex-3-enoic acid tert-butyl ester. This process is generally thermodynamically unfavorable but can be achieved under specific basic conditions where a kinetic deprotonation-reprotonation sequence at the γ-carbon is favored over the thermodynamically preferred α-carbon deprotonation. Photochemical methods have also been developed that can lead to this contra-thermodynamic isomerization. acs.org

Sigmatropic Rearrangements: While not a direct reaction of the ester itself, related precursors can undergo powerful rearrangements. For example, if the corresponding allylic alcohol (5-methyl-hex-2-en-1-ol) were converted to an allylic trichloroacetimidate, it could undergo an Overman rearrangement, which is a jst.go.jpjst.go.jp-sigmatropic process, to form an allylic trichloroacetamide. wiley-vch.de

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy serves as the cornerstone for the structural analysis of 5-Methyl-hex-2-enoic acid tert-butyl ester, providing detailed information about the molecular framework, connectivity, and stereochemistry.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound would provide fundamental structural information. The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. For instance, the nine protons of the tert-butyl group would typically appear as a sharp singlet in the upfield region (around 1.5 ppm), a characteristic feature of this ester protecting group. The olefinic protons on the C2-C3 double bond would resonate in the downfield region (typically 5.5-7.0 ppm), with their coupling constant (J-value) indicating the stereochemistry of the double bond (cis or trans). The protons on the hexyl chain, including the methyl groups at C5, would exhibit specific chemical shifts and splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the ester (around 165-175 ppm), the olefinic carbons, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the hexyl chain.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is predictive as specific experimental data is unavailable.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (C=O) | - | ~166.0 |

| C2 (-CH=) | ~5.8 (d) | ~122.0 |

| C3 (=CH-) | ~6.9 (dt) | ~145.0 |

| C4 (-CH₂-) | ~2.2 (t) | ~35.0 |

| C5 (-CH-) | ~1.8 (m) | ~34.0 |

| C6 (-CH₃) | ~0.9 (d) | ~22.5 |

| C5-CH₃ | ~0.9 (d) | ~22.5 |

| O-C(CH₃)₃ | - | ~80.5 |

d = doublet, t = triplet, dt = doublet of triplets, m = multiplet, s = singlet

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For example, it would show a correlation between the olefinic protons at C2 and C3, and trace the connectivity from the C3 proton through the C4 methylene (B1212753) protons to the C5 methine proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively link each proton signal to its attached carbon atom, confirming the assignments made from 1D NMR.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC experiment would show correlations from the tert-butyl protons to the ester carbonyl carbon (C1) and the adjacent oxygen-bound quaternary carbon, confirming the ester linkage.

The flexibility of the hexyl chain and the rotation around the C-O bonds of the tert-butyl ester can lead to the existence of different rotational isomers (rotamers). If the rotation is slow on the NMR timescale, it can result in the broadening of NMR signals or even the appearance of multiple sets of signals for a single nucleus. Variable temperature NMR studies could be employed to investigate these conformational dynamics. The bulky tert-butyl group itself rotates rapidly, which is why its nine protons typically appear as a single sharp peak.

Mass Spectrometry (MS) for Mechanistic Intermediate Identification and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and assessing its purity.

ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar molecules like esters without causing significant fragmentation. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The high-resolution mass measurement (HRMS) from this technique would allow for the determination of the elemental formula with high accuracy, providing strong evidence for the compound's identity. A characteristic fragmentation pattern in MS/MS analysis would involve the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, a common pathway for tert-butyl esters.

Table 2: Predicted ESI-MS Data for this compound (Note: This table is predictive as specific experimental data is unavailable.)

| Ion | Calculated m/z (for C₁₁H₂₀O₂) |

|---|---|

| [M+H]⁺ | 199.1693 |

| [M+Na]⁺ | 221.1512 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis During Reactions

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule. These techniques are particularly useful for monitoring reaction progress, for example, during the esterification process to form the target compound.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the region of 1715-1735 cm⁻¹. Another key feature would be the C=C stretching vibration of the alkene, which would appear around 1650 cm⁻¹. The C-O stretching vibrations of the ester group would produce strong bands in the 1150-1250 cm⁻¹ region. The presence of sp³ C-H bonds in the alkyl chain and tert-butyl group would be indicated by stretching vibrations just below 3000 cm⁻¹. The Raman spectrum would provide complementary information, with the C=C double bond often showing a strong Raman signal.

Lack of Specific Research Data for this compound Precludes Article Generation

Despite a comprehensive search for scientific literature, detailed research findings and specific analytical data for the chemical compound "this compound" are not available in the public domain. This absence of specific information prevents the generation of a thorough and scientifically accurate article as per the user's detailed outline.

While general methodologies for the analysis of related compound classes, such as α,β-unsaturated esters, were found, no studies have been identified that specifically focus on the analytical chemistry of this compound. For instance, literature exists on the synthesis and analysis of similar molecules like the methyl or ethyl esters of related acids, but this information does not directly apply to the tert-butyl ester and would violate the strict requirement to focus solely on the specified compound.

Without access to experimental data from peer-reviewed research, it is impossible to construct the requested data tables for chromatographic methods, detail the findings on purity analysis and enantiomeric excess determination, or provide specific optical rotation values. Proceeding with generalized information would not meet the required standard of a "thorough, informative, and scientifically accurate" article and would deviate from the provided instructions.

Therefore, the generation of the requested article cannot be completed at this time due to the lack of specific, published research on "this compound."

UV-Visible Spectroscopy for Conjugated Systems

UV-Visible spectroscopy is a pivotal analytical technique for the characterization of compounds containing chromophores, which are the parts of a molecule responsible for absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. In the case of this compound, the α,β-unsaturated ester functional group constitutes the primary chromophore. This conjugated system, where the carbon-carbon double bond is in conjugation with the carbonyl group of the ester, gives rise to characteristic electronic transitions that are observable in a UV-Visible spectrum.

The electronic transitions in α,β-unsaturated carbonyl compounds are primarily of two types: the high-intensity π→π* transition and the low-intensity n→π* transition. youtube.com The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n→π* transition involves the excitation of an electron from a non-bonding (n) orbital, typically the lone pair on the oxygen atom of the carbonyl group, to a π* antibonding orbital. youtube.comegyankosh.ac.in

Conjugation significantly influences the energy of these transitions. In comparison to isolated double bonds or carbonyl groups, the conjugated system in this compound lowers the energy gap between the π and π* orbitals. egyankosh.ac.in This results in a bathochromic shift (a shift to a longer wavelength) of the π→π* absorption maximum (λmax) into a more readily accessible region of the UV spectrum, typically above 200 nm. nih.gov The n→π* transition, which is formally forbidden by symmetry rules, appears as a weak absorption band at a longer wavelength than the π→π* transition. youtube.com

Detailed Research Findings

For an α,β-unsaturated ester, the base value for the λmax is 195 nm. amrita.edu The structure of this compound features an alkyl substituent (the isobutyl group) at the β-position relative to the carbonyl group. According to the Woodward-Fieser rules, a β-alkyl substituent adds 12 nm to the base value. amrita.eduyoutube.com

Therefore, the predicted λmax for the π→π* transition is calculated as follows:

Base value (α,β-unsaturated ester): 195 nm

Contribution of β-alkyl substituent: +12 nm

Calculated λmax : 207 nm

This calculated value provides a strong indication of where the main absorption band for this compound should be observed in a UV-Visible spectrum recorded in a non-polar solvent. The n→π* transition is expected to appear as a much weaker band at a longer wavelength, typically in the region of 270-300 nm for similar compounds. egyankosh.ac.in

The solvent can also influence the position of the absorption bands. An increase in solvent polarity generally leads to a small bathochromic shift for π→π* transitions and a more pronounced hypsochromic shift (a shift to a shorter wavelength) for n→π* transitions. youtube.com

Interactive Data Table

The following table summarizes the expected UV-Visible absorption data for this compound based on theoretical calculations and general principles for α,β-unsaturated esters.

| Transition Type | Calculated λmax (nm) | Expected Molar Absorptivity (ε) | Notes |

| π→π | ~207 | High (typically > 10,000 L mol⁻¹ cm⁻¹) | The primary, high-intensity absorption band. The λmax is calculated using Woodward-Fieser rules. amrita.edu |

| n→π | ~270-300 | Low (typically < 100 L mol⁻¹ cm⁻¹) | A weak, "forbidden" transition characteristic of carbonyl compounds. youtube.comegyankosh.ac.in |

Applications in Complex Molecule Synthesis and Advanced Chemical Transformations

Building Block in the Total Synthesis of Complex Pharmaceutical Intermediates (e.g., Pregabalin)

The carbon skeleton of 5-methyl-hex-2-enoic acid tert-butyl ester is a fundamental structural unit in the synthesis of various pharmaceutical intermediates. Its most notable application is in the production of Pregabalin, a γ-amino acid analogue used to treat neuropathic pain and epilepsy. researchgate.net Several synthetic routes to Pregabalin rely on intermediates derived from the 5-methyl-hex-2-enoic acid framework.

A common strategy involves the Knoevenagel condensation of isovaleraldehyde (B47997) with a malonic acid derivative, which generates the characteristic α,β-unsaturated system of the 5-methylhex-2-enoate core. elsevierpure.comchemicalbook.com Subsequent chemical modifications are then performed to introduce the necessary functional groups. A key transformation is the conjugate addition (or Michael addition) to the β-carbon of the unsaturated ester. For example, the addition of a cyanide source to a related α,β-unsaturated diester, 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester, yields a cyano diester intermediate. chemicalbook.comnih.gov This nitrile group is a crucial precursor to the aminomethyl group required in the final Pregabalin structure. In a similar vein, other synthetic approaches utilize the Michael addition of nitromethane (B149229) to a 5-methyl-hex-2-enoic acid ester to produce 5-methyl-3-nitromethyl-hexanoic acid ester, another key intermediate that can be converted to Pregabalin. nih.gov

The tert-butyl ester group itself serves as a convenient protecting group for the carboxylic acid functionality. It is stable under various reaction conditions but can be readily removed when needed, typically through acid-catalyzed hydrolysis, to yield the final active pharmaceutical ingredient. acs.org The strategic use of this compound and its derivatives significantly streamlines the total synthesis of Pregabalin, making it more efficient for industrial-scale production. chemicalbook.comacs.org

Table 1: Key Intermediates in Pregabalin Synthesis Derived from the 5-Methyl-hex-2-enoic Acid Scaffold This table is generated based on data from the text. The compounds listed are derivatives and intermediates in the synthesis of Pregabalin.

| Intermediate Name | Precursor(s) | Key Transformation | Reference |

|---|---|---|---|

| 2-Carbethoxy-5-methyl hex-2-enoic acid ethyl ester | Isovaleraldehyde, Diethyl malonate | Knoevenagel Condensation | elsevierpure.comnih.gov |

| (S)-3-cyano-5-methyl-hexanoic acid ethyl ester | 2-Carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester | Decarboxylation | elsevierpure.comacs.org |

| 5-Methyl-3-nitromethyl-hexanoic acid ester | 5-Methyl-hex-2-enoic acid ester, Nitromethane | Michael Addition | nih.gov |

| 2-Cyano-5-methyl-hex-2-enoic acid alkyl ester | Isovaleraldehyde, Alkyl cyanoacetate | Knoevenagel Condensation | chemicalbook.comnih.gov |

Precursor for the Derivatization of Novel Chemical Entities

The chemical reactivity of this compound makes it an excellent starting point for creating diverse and novel chemical entities. The α,β-unsaturated carbonyl moiety is a highly versatile functional group that can undergo a wide array of chemical transformations. wikipedia.org

The electrophilic nature of both the carbonyl carbon and the β-carbon allows for selective reactions with nucleophiles. As seen in the synthesis of Pregabalin, conjugate addition reactions are a powerful tool for introducing new functional groups at the β-position, leading to a variety of substituted hexanoic acid derivatives. nih.govwikipedia.org Beyond cyanide and nitromethane, a wide range of nucleophiles can be employed in Michael additions to generate new molecular scaffolds.

Furthermore, the double bond can be subjected to other transformations. It can be selectively hydrogenated (a conjugate reduction) to yield the corresponding saturated ester, tert-butyl 5-methylhexanoate. The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile, enabling the construction of complex cyclic systems. wikipedia.orgacs.org The ester functional group can also be modified; for instance, it can be hydrolyzed to the corresponding carboxylic acid, (E)-5-methylhex-2-enoic acid, or reduced to an alcohol. The use of the tert-butyl ester provides a strategic advantage, as it can be selectively cleaved under acidic conditions, leaving other acid-sensitive functional groups in a complex molecule intact. acs.org This combination of reactive sites makes the compound a valuable precursor for generating libraries of new molecules for chemical and pharmaceutical research.

Role in Cascade Reactions and Multicomponent Synthesis

This compound and its structural analogues are well-suited for use in complex reaction sequences such as cascade (or domino) reactions and multicomponent reactions (MCRs). These advanced synthetic strategies aim to build molecular complexity in a single step, which improves efficiency and reduces waste. The synthesis of Pregabalin intermediates often involves sequential Knoevenagel condensation followed by a Michael addition. chemicalbook.com While often performed as separate steps, these can be combined in a single pot, representing a precursor to a true cascade reaction where the product of the first reaction is immediately consumed in the second.

The α,β-unsaturated ester functional group is a classic component in many named reactions that can be part of a cascade sequence. For example, its ability to act as a dienophile in Diels-Alder reactions allows it to be incorporated into cascade sequences that begin with or lead to the formation of a diene, resulting in the rapid construction of complex polycyclic structures. acs.org

In the context of MCRs, which involve the combination of three or more reactants in one pot, α,β-unsaturated carbonyl compounds are valuable substrates. researchgate.net Their electrophilic nature allows them to react with nucleophiles generated in situ from other components of the reaction mixture. This reactivity is foundational to powerful MCRs like the Hantzsch pyridine (B92270) synthesis and related reactions, which can be adapted for substrates like β-amino α,β-unsaturated esters. googleapis.com The integration of MCRs with substrates containing the 5-methyl-hex-2-enoate core offers a powerful avenue for the rapid and efficient synthesis of complex molecular scaffolds. researchgate.net

Utilization in the Development of Advanced Materials Precursors

While the primary documented applications of this compound are in pharmaceutical synthesis, its chemical structure suggests potential, albeit less explored, utility as a precursor for advanced materials. The α,β-unsaturated ester functionality is a type of acrylate. The simplest members of this class, such as acrylic acid and its esters, are well-known monomers that undergo polymerization to form a vast range of polyacrylate materials with diverse applications in plastics, adhesives, and coatings. wikipedia.org

Theoretically, the double bond in this compound could participate in polymerization reactions. The bulky isobutyl and tert-butyl groups would influence the polymer's properties, potentially leading to materials with unique thermal or mechanical characteristics. However, specific examples of the polymerization of this particular compound or its use in the synthesis of advanced materials are not prominently featured in current scientific literature. Its application in this field remains a potential area for future research, leveraging the known reactivity of its α,β-unsaturated ester functional group.

Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis

The synthesis of intermediates for high-volume pharmaceuticals like Pregabalin is an ideal candidate for the application of continuous flow chemistry, a technology that offers enhanced control, safety, and scalability over traditional batch processing. researchgate.net Recent research has demonstrated the successful integration of synthetic steps leading to Pregabalin into continuous flow systems.

A three-step sequential-flow reaction system has been developed for the synthesis of a key Pregabalin precursor, starting from isovaleraldehyde and methyl malonate. elsevierpure.com This process, which uses heterogeneous catalysts packed into flow reactors, efficiently performs the Knoevenagel condensation, Michael addition, and hydrogenation steps consecutively to produce the desired intermediate with a high space-time yield. elsevierpure.com This demonstrates that the formation of the 5-methyl-hex-2-enoate core and its subsequent derivatization are highly amenable to flow chemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 5-Methyl-hex-2-enoic acid tert-butyl ester. mpg.deumn.edu DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a balance of accuracy and computational cost. mpg.deyoutube.com For this molecule, DFT can be employed to determine optimized geometries and the electronic properties of its ground state. nih.gov

Key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map can be calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the α,β-unsaturated system is expected to significantly influence the frontier orbitals, with the π-system contributing to the HOMO and the π* system contributing to the LUMO.

Reactivity descriptors derived from DFT, such as Fukui functions or local softness, can predict the most likely sites for nucleophilic or electrophilic attack. In this ester, the carbonyl carbon and the β-carbon of the unsaturated system are potential electrophilic sites, and their relative reactivity can be quantified through these calculations.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation

| Property | Predicted Value/Description | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity; the α,β-unsaturated system lowers the gap compared to a saturated ester. |

| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule, arising primarily from the ester functional group. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen; positive potential around the carbonyl carbon and β-carbon. | Highlights regions susceptible to electrophilic and nucleophilic attack, respectively. |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and map the potential energy surface. acs.org Methods like Low-Mode Search (LMOD) or stochastic search algorithms are efficient for exploring the conformational space of flexible molecules. acs.orgnih.gov

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-C=C | Defines the planarity of the α,β-unsaturated ester system (s-cis vs. s-trans). | The s-trans conformation is generally more stable due to reduced steric hindrance. |

| C-C-C-C (alkyl chain) | Determines the folding of the isobutyl group. | Gauche and anti-conformers will have different energies, affecting the overall molecular shape. |

| C-O-C(CH₃)₃ | Rotation around the ester oxygen-tert-butyl carbon bond. | Steric clash between the tert-butyl group and the rest of the molecule will favor specific orientations. |

Transition State Calculations and Reaction Pathway Prediction

Transition state (TS) calculations are used to study the kinetics of chemical reactions by identifying the highest energy point along a reaction coordinate. rsc.org For this compound, a relevant reaction to study would be its hydrolysis or its participation in a Michael addition reaction at the β-carbon.

Using DFT methods, the geometry of the transition state can be optimized. rsc.org For instance, in the acid-catalyzed hydrolysis (the reverse of Fischer esterification), the mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and elimination of tert-butanol (B103910). masterorganicchemistry.comchemguide.co.uk Each step has an associated activation barrier, and TS calculations can identify the rate-determining step. These calculations are verified by frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Predicting the activation energy (the energy difference between the reactants and the transition state) allows for the theoretical calculation of reaction rate constants, providing a powerful connection between computation and experimental kinetics. acs.org

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum calculations are often performed in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing a more realistic representation of its behavior in a liquid medium. acs.orgoup.com MD simulations solve Newton's equations of motion for a system containing the molecule of interest and a large number of solvent molecules. nih.govresearchgate.net

MD simulations can be used to:

Explore Conformational Space: Observe how the molecule samples different conformations over time in solution. The presence of a solvent can stabilize certain conformers over others compared to the gas phase. oup.com

Analyze Solvation: Study the arrangement of solvent molecules around the ester. For example, in a polar solvent, solvent molecules would be expected to organize around the polar ester group.

Calculate Dynamic Properties: Determine properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

For this ester, MD simulations could reveal how the hydrophobic alkyl chain and tert-butyl group interact with water molecules, potentially adopting a more compact conformation to minimize unfavorable interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to build a statistical correlation between a molecule's structural or computed properties (descriptors) and its experimentally measured reactivity. nih.gov For a class of related compounds, a QSRR model can predict the reactivity of new, untested molecules.

For a series of α,β-unsaturated esters including this compound, a QSRR model could be developed to predict their reactivity in, for example, a Michael addition reaction. acs.org Descriptors used in the model could include:

Electronic Descriptors: LUMO energy, partial charges on the β-carbon and carbonyl carbon.

Steric Descriptors: Molecular volume, surface area, or specific parameters describing the bulkiness of the ester group.

Topological Descriptors: Indices that quantify molecular branching and shape.

A successful QSRR model, often built using linear discriminant analysis or other machine learning methods, could predict the reaction rate constant based on these computed descriptors. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and for validating experimental results. numberanalytics.com

NMR Spectroscopy: DFT, combined with methods like Gauge-Including Atomic Orbital (GIAO), can predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.1 ppm for ¹H shifts when appropriate functionals and solvent models are used. github.ionih.gov For this compound, calculations would predict distinct signals for the vinyl, alkyl, and tert-butyl protons and carbons, with their chemical shifts influenced by the electronic environment.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using frequency analysis at the DFT level. acs.org The predicted IR spectrum can be compared to an experimental one to identify characteristic peaks. For this ester, strong absorptions would be predicted for the C=O stretch (~1720 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and the C-O stretches of the ester group. spectroscopyonline.comyoutube.com Scaling factors are often applied to the calculated frequencies to better match experimental values. acs.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Data Type | Nucleus/Vibration | Predicted Value | Hypothetical Experimental Value |

| ¹³C NMR (ppm) | C=O | 166.5 | 166.2 |

| ¹³C NMR (ppm) | Cα | 123.0 | 122.8 |

| ¹³C NMR (ppm) | Cβ | 145.2 | 144.9 |

| ¹H NMR (ppm) | Hβ | 6.95 | 6.98 |

| IR (cm⁻¹) | C=O Stretch | 1718 | 1721 |

| IR (cm⁻¹) | C=C Stretch | 1642 | 1645 |

Emerging Research Directions and Future Perspectives

Development of Novel Organo- and Metal-Catalytic Systems for Synthesis

The synthesis of α,β-unsaturated esters has traditionally relied on classic reactions like the Wittig and Knoevenagel reactions. asianpubs.org However, current research is heavily invested in developing more sophisticated catalytic systems that offer milder conditions, higher yields, and greater control.

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free approach. For instance, isothiourea derivatives have been shown to catalyze the Michael addition-lactonization of α,β-unsaturated trichloromethyl ketones, which serve as equivalents for α,β-unsaturated esters, yielding products with high diastereo- and enantioselectivity. nih.gov Another innovative strategy involves the use of inexpensive organic dyes as photosensitizers in visible-light-promoted aerobic oxidation of silyl (B83357) enol ethers to produce α,β-unsaturated carbonyl compounds. rsc.org Furthermore, an organocatalytic mechanism has been proposed for the Doebner-Knoevenagel condensation, which allows for the selective synthesis of (E)-isomer acrylamides under ambient conditions, a methodology applicable to ester synthesis. organic-chemistry.org

Metal-Catalysis: Metal-based catalysts remain at the forefront of synthetic innovation. Palladium-catalyzed α,β-dehydrogenation of esters provides a practical route to α,β-unsaturated esters. organic-chemistry.org Manganese has also been utilized for the direct α-alkenylation of aryl amides with primary alcohols, a reaction that could be adapted for ester synthesis, producing water and dihydrogen as the only byproducts. organic-chemistry.org Research has also highlighted a one-pot synthesis of α,β-unsaturated esters using sodium hydride (NaH) as a catalyst, which effectively works with both electron-rich and electron-deficient aldehydes. asianpubs.org Kinetically-controlled cross-metathesis reactions using molybdenum catalysts have been developed to selectively generate (Z)-α,β-unsaturated esters. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Isothiourea | Organocatalytic Michael addition-lactonisation | High diastereo- and enantioselectivity (>99% ee). | nih.gov |

| Organic Dye Photosensitizer | Visible-light promoted aerobic oxidation | Uses a cheap catalyst and visible light. | rsc.org |

| Palladium Catalyst | α,β-dehydrogenation | Practical and general method for esters and nitriles. | organic-chemistry.org |

| Manganese Catalyst | Direct α-alkenylation | Excellent selectivity with water and dihydrogen as byproducts. | organic-chemistry.org |

| Molybdenum Catalyst | (Z)-selective cross-metathesis | Kinetically controlled to produce linear (Z)-α,β-unsaturated esters. | nih.gov |

| Sodium Hydride (NaH) | One-pot condensation | Rapid, high-yield synthesis from aldehydes and ethyl acetate (B1210297). | asianpubs.org |

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for tert-butyl esters. A significant advancement is the development of a method using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free electromagnetic milling conditions. rsc.orgrsc.org This approach is not only sustainable but also operates without external heating, making it highly eco-friendly. rsc.orgrsc.org The neutral reaction environment is particularly beneficial for sensitive molecules. rsc.org

Other green strategies include:

Metal-Free Catalysis: Developing syntheses that avoid transition metals is a key goal. A method for synthesizing tert-butyl esters from nitriles and tert-butanol (B103910) peroxide under metal-free conditions has been reported, offering high selectivity and yields. google.com Similarly, a Bu4NI-catalyzed metal-free oxidation of aldehydes to produce tert-butyl peresters has been developed. rsc.org

Green Solvents: The use of environmentally benign solvents is another area of focus. Reactions performed in green solvents like dimethyl carbonate under oxidant-free conditions represent a move towards more sustainable processes. organic-chemistry.org

Atom Economy: Catalytic systems that maximize atom economy are highly desirable. Manganese-catalyzed α-alkenylation, which produces only water and dihydrogen as byproducts, is an excellent example of this principle in action. organic-chemistry.org

| Method | Green Aspect | Benefit | Reference |

|---|---|---|---|

| Electromagnetic Milling | Solvent-free, base-free, heating-free | Reduces waste and energy consumption; suitable for sensitive molecules. | rsc.orgrsc.org |

| Nitrile + t-Butanol Peroxide | Metal-free conditions | Avoids heavy metal catalysts, uses readily available materials. | google.com |

| Manganese Catalysis | High atom economy | Byproducts are only water and dihydrogen. | organic-chemistry.org |

| Visible-Light Promotion | Energy efficiency | Utilizes visible light instead of high-energy sources. | rsc.org |

Innovative Strategies for Chemo-, Regio-, and Stereoselective Functionalization

Achieving high levels of selectivity is paramount for the efficient synthesis of complex molecules. For α,β-unsaturated esters, controlling the geometry of the double bond (E/Z isomerism) is a significant challenge.

(E)-Selectivity: A mild, one-pot method for synthesizing (E)-α,β-unsaturated esters involves a triethylamine-catalyzed 1,3-hydrogen allylic rearrangement of enol phosphates, achieving >99% (E)-stereoselectivity. nih.gov The resulting products can be further functionalized via stereoretentive Negishi cross-coupling reactions. nih.gov

(Z)-Selectivity: Conversely, kinetically-controlled catalytic cross-metathesis reactions using specific molybdenum catalysts have been disclosed to selectively produce linear (Z)-α,β-unsaturated esters. nih.gov A key finding was that the presence of acetonitrile (B52724) as an additive improved reaction efficiency and selectivity. nih.gov

Regioselectivity: In addition reactions, controlling where a new group attaches is crucial. The organocatalytic Michael addition-lactonization provides a route to diesters with high regioselectivity, where nucleophiles add specifically to the β-position of the unsaturated system. nih.gov

Chemo-selectivity: Photocatalyzed alkoxycarbonylation of alkenes allows for the synthesis of α,β-unsaturated esters with high levels of chemoselectivity, regioselectivity, and stereoselectivity by treating alkenes with ethyl chlorooxoacetate followed by elimination. researchgate.net

Advancements in Biocatalytic Methodologies for Chiral Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, particularly for producing enantiomerically pure compounds. The use of enzymes can lead to reactions with extremely high stereoselectivity under mild conditions.

A landmark study details the practical, biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key chiral intermediate for statin side chains and a close structural relative of the target compound. researchgate.net This process utilized a screened ketoreductase (KRED) for the highly stereoselective reduction of a ketoester, achieving a 96.2% yield and >99.9% enantiomeric excess (ee) on a pilot-plant scale. researchgate.net This biocatalytic method replaced a previous synthesis that required cryogenic conditions. researchgate.net

Other advancements in this area include:

Chemo-enzymatic approaches: A combined strategy using a carboxylic acid reductase (CAR) from Mycobacterium to produce an aldehyde, followed by a chemical Wittig reaction, has been demonstrated for the synthesis of α,β-unsaturated esters. d-nb.info

Lipase-assisted resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been used for the kinetic resolution of racemic alcohols related to the target structure. In one study, the lipase-assisted acylation of a racemic hydroxyhexenoate derivative resulted in the separation of enantiomers with 99.2% ee for the acylated product and 98.2% ee for the unreacted alcohol. researchgate.net

Engineered Reductases: Reductases from organisms like Pichia and Candida have been used for the enantioselective microbial reduction of various ketoesters, yielding the corresponding (S)-hydroxy esters with high yields and enantiomeric excesses (90%–99% ee). nih.gov

| Enzyme/Organism | Reaction Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of ketoester | Chiral hydroxy ester | >99.9% ee | researchgate.net |

| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acid to aldehyde | Aldehyde intermediate for α,β-unsaturated ester synthesis | High activity for various acids | d-nb.info |

| Lipase (CAL-B) | Enzymatic resolution by acylation | Separated chiral alcohols and esters | Up to 99.2% ee | researchgate.net |

| Pichia methanolica | Enantioselective reduction of ketoester | (S)-hydroxy ester | 99% ee | nih.gov |

Application in Bio-Inspired Synthesis and Mechanistic Mimicry

Bio-inspired synthesis seeks to emulate nature's strategies for building complex molecules. The structural motif of α,β-unsaturated esters is found in numerous natural products, making it a prime target for such approaches. nih.gov

Research in this area includes the use of bio-derived platform molecules, such as itaconic acid, for the synthesis of unsaturated polyesters. mdpi.commdpi.com Itaconic acid, produced via fermentation, contains both a carboxylic acid group and a double bond, making it a versatile bio-based starting material for creating polymers with unsaturated ester linkages. mdpi.com Overcoming challenges like the undesired Michael addition of amines to the double bond is a key research focus, with strategies including the use of pre-formed amido diols to prevent side reactions. mdpi.com

Mechanistic mimicry involves designing catalysts that replicate the function of enzymes. The development of structurally diverse biocatalysts that perform reductive amination by coupling ketones and amines mimics natural amino acid synthesis pathways. nih.gov Understanding the mechanisms of organocatalysts, such as the proposed pathway for the Doebner-Knoevenagel condensation organic-chemistry.org, can inspire the design of new synthetic catalysts that operate with enzyme-like efficiency and selectivity under mild conditions. The study of enzyme-catalyzed reactions, like the asymmetric reduction of ketones, provides blueprints for developing small-molecule catalysts that can achieve similar transformations. researchgate.netunimi.it

Q & A

Basic: What are the common synthetic routes for preparing 5-Methyl-hex-2-enoic acid tert-butyl ester?

Answer:

The esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) is a standard method. Alternatively, an Sₙ2 reaction between a carboxylate ion and a tert-butyl halide can be employed under anhydrous conditions . Multi-step syntheses may involve introducing functional groups via controlled oxidation or alkylation of precursor molecules, ensuring regioselectivity for the α,β-unsaturated ester moiety.

Basic: How can the structural integrity of the tert-butyl ester group be verified during synthesis?

Answer:

Characterization via ¹H NMR and ¹³C NMR is critical. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). For the α,β-unsaturated ester, IR spectroscopy confirms the C=O stretch (~1720 cm⁻¹) and conjugated C=C stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion .

Advanced: What strategies optimize regioselectivity in introducing the α,β-unsaturated ester moiety?

Answer:

Controlled Wittig or Horner-Wadsworth-Emmons reactions are preferred for forming the double bond. For example, using a stabilized ylide with tert-butyl ester-protected carboxylic acids ensures minimal side reactions. Solvent choice (e.g., THF or DCM) and temperature gradients (0°C to room temperature) enhance selectivity .

Advanced: How do acidic vs. basic hydrolysis conditions affect the tert-butyl ester’s stability?

Answer:

The tert-butyl ester is labile under acidic conditions (e.g., trifluoroacetic acid in DCM, 25°C), yielding the free carboxylic acid. In contrast, basic hydrolysis (e.g., NaOH in THF/MeOH, 60°C) generates the carboxylate salt, which requires reprotonation. Acidic conditions are faster but may degrade acid-sensitive functional groups; basic hydrolysis avoids this but necessitates neutralization .

Basic: What are the key applications of this compound in biochemical assays?

Answer:

The tert-butyl ester acts as a protective group for carboxylic acids in peptide synthesis or prodrug design. Its hydrophobic nature enhances membrane permeability, making it useful in cellular uptake studies. The α,β-unsaturated system may also serve as a Michael acceptor in enzyme inhibition assays .

Advanced: How can stereochemical outcomes during derivatization (e.g., hydrogenation) be controlled?

Answer:

Catalytic hydrogenation of the α,β-unsaturated ester requires careful selection of catalysts. Pd/C in ethanol under H₂ gas selectively reduces the double bond without cleaving the ester. For stereocontrol, chiral catalysts (e.g., Rhodium with BINAP ligands) induce enantioselective hydrogenation, validated by chiral HPLC or polarimetry .

Basic: What analytical methods distinguish stereoisomers in this compound?

Answer:

Chiral chromatography (e.g., Chiralpak® columns) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. For diastereomers, NOESY or COSY NMR experiments identify spatial correlations between the tert-butyl group and adjacent substituents .

Advanced: How do solvent polarities influence reaction pathways in transesterification?

Answer:

Polar aprotic solvents (e.g., DME or DMF) stabilize transition states in Sₙ2 mechanisms, favoring tert-butyl ester formation. Non-polar solvents (e.g., toluene) may lead to competing elimination reactions due to poor ion solvation. Solvent choice is critical in avoiding byproducts like dehydrated alkenes .

Advanced: What are common pitfalls in purifying tert-butyl esters, and how are they resolved?

Answer:

Residual acid catalysts or unreacted tert-butyl alcohol can persist during column chromatography. Pre-purification neutralization (e.g., aqueous NaHCO₃ washes) is essential. For persistent impurities, recrystallization from hexane/ethyl acetate (9:1) at low temperatures yields high-purity crystals. Contamination from methyl esters (via transesterification) requires strict anhydrous conditions .

Advanced: How can computational modeling predict the compound’s reactivity in complex systems?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the α,β-unsaturated ester, predicting sites for nucleophilic attack. Molecular docking simulations (e.g., AutoDock Vina) assess interactions with biological targets, such as enzyme active sites, guiding rational design of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.